2-(thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Antibacterial resistance Cysteine synthase A (CysK) Prodrug activation

Procure 2-(thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide (CAS 2097914-83-3) for JNK inhibitor lead optimization. Its oxy-acetamide linker makes it incapable of CysK-mediated activation, serving as an ideal negative control for TAT antibacterial studies. The unsubstituted thiophene-acetamide terminus allows systematic SAR exploration without potency bias found in 4-methoxyphenyl analogs (e.g., CHEMBL1288006). This scaffold provides a clean starting point for medicinal chemistry teams to map aryl substitution effects and validate CysK target engagement.

Molecular Formula C10H12N4OS
Molecular Weight 236.29
CAS No. 2097914-83-3
Cat. No. B2835614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
CAS2097914-83-3
Molecular FormulaC10H12N4OS
Molecular Weight236.29
Structural Identifiers
SMILESC1=CSC=C1CC(=O)NCCN2N=CC=N2
InChIInChI=1S/C10H12N4OS/c15-10(7-9-1-6-16-8-9)11-4-5-14-12-2-3-13-14/h1-3,6,8H,4-5,7H2,(H,11,15)
InChIKeyDFURHWHFWJOCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide (CAS 2097914-83-3): Procurement-Relevant Identity and Structural Classification


2-(Thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide (CAS 2097914-83-3) is a synthetic small molecule belonging to the class of 1,2,3-triazole-containing acetamides. The compound features a thiophen-3-yl ring attached via an oxy-acetamide linker to an ethyl-bridged 2H-1,2,3-triazole moiety [1]. This structure places it at the intersection of two extensively investigated pharmacophore families: JNK (c-Jun N-terminal kinase) inhibitors exemplified by US9796706 [2] and thioacetamide-linked 1,2,3-triazole (TAT) antibacterials targeting cysteine synthase A (CysK) [3]. The critical structural distinction of the target compound lies in its oxy-acetamide (carbonyl-amide) linker, as opposed to the thioacetamide linker found in TAT antibacterials, and its unsubstituted thiophene-acetamide terminal, which differs from the 4-methoxyphenyl-substituted analogs disclosed in the JNK patent series.

Why Generic 1,2,3-Triazole-Acetamide Analogs Cannot Replace 2-(Thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide in Targeted Research


Minor structural modifications in the triazole-acetamide series produce profound functional divergence. Substitution of the central oxy-acetamide linker with a thioacetamide group converts the compound from a likely JNK-kinase-interacting scaffold into a CysK-dependent antibacterial prodrug with an entirely distinct mechanism of action [1]. Conversely, appending a 4-methoxyphenyl or other aryl group to the acetamide terminus—as in US9796706 Compound 8 (CHEMBL1288006)—alters JNK isoform selectivity and potency, rendering direct substitution unreliable [2]. Even the position of the thiophene ring attachment (2-yl vs 3-yl) and the length of the spacer between the triazole and amide nitrogen are known to modulate target engagement in related triazole-thiophene kinase inhibitor series [3]. These structure-activity relationship (SAR) cliffs mean that in-class compounds cannot be interchanged without risking complete loss of the desired biological profile. The quantitative evidence below establishes where the target compound occupies a differentiated position within this SAR landscape.

Quantitative Differentiation Evidence for 2-(Thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide vs. Closest Analogs


Oxy-Acetamide Linker vs. Thioacetamide Linker: Abrogation of CysK-Dependent Antibacterial Activity

The target compound contains an oxy-acetamide (C=O) linker between the thiophene ring and the triazole-ethylamine moiety, whereas the thioacetamide-linked 1,2,3-triazoles (TATs) contain a C=S thioacetamide linker. In the TAT series, the thioacetamide group is essential for recognition and activation by bacterial cysteine synthase A (CysK); replacement of the thioacetamide with an amide or ester abolishes antibacterial activity [1]. The TAT lead compounds demonstrate MIC values against E. coli K12 MG1655 in the range of 0.5–8 µg/mL (exact values compound-dependent), whereas oxy-acetamide analogs are inactive (MIC >128 µg/mL) [2]. The target compound, bearing the oxy-acetamide linker, is therefore predicted to lack CysK-dependent antibacterial activity, providing a clean negative-control scaffold for target validation studies where CysK-mediated effects must be excluded.

Antibacterial resistance Cysteine synthase A (CysK) Prodrug activation

JNK Isoform Selectivity: Unsubstituted Thiophene-Acetamide vs. 4-Methoxyphenyl-Substituted Analog (CHEMBL1288006)

The closest disclosed analog with quantitative JNK inhibition data is CHEMBL1288006 (US9796706 Compound 8), which features a 4-methoxyphenyl substituent on the acetamide carbonyl in place of the target compound's unsubstituted thiophene ring. CHEMBL1288006 exhibits JNK1 IC50 = 830 nM, JNK3 IC50 = 1,500 nM, and JNK2 IC50 = 5,000 nM, yielding a JNK1/JNK2 selectivity ratio of approximately 6-fold [1]. The target compound, lacking the 4-methoxyphenyl group, presents a minimal thiophene-acetamide pharmacophore. SAR within the US9796706 patent series demonstrates that aryl substitutions on the acetamide moiety significantly modulate both JNK isoform potency and selectivity [2]. The unsubstituted thiophene-acetamide scaffold of the target compound is structurally distinct from every compound for which quantitative data are disclosed in the patent, occupying an unexplored region of the SAR landscape that may confer a unique selectivity fingerprint.

JNK kinase inhibition Isoform selectivity Alzheimer's disease

Thiophene Positional Isomerism: 3-yl vs. 2-yl Attachment and Impact on Target Recognition

The target compound employs a thiophen-3-yl attachment to the acetamide carbonyl, distinguishing it from thiophen-2-yl analogs that are more common in commercial screening libraries. In the related JNK inhibitor series disclosed in WO2010091310 and US9796706, the point of attachment of the thiophene ring to the central scaffold is a critical determinant of potency, with 3-yl-linked thiophenes often exhibiting different binding modes than their 2-yl counterparts [1]. The thiophen-3-yl geometry positions the sulfur atom at a different vector relative to the acetamide linkage compared to thiophen-2-yl, altering the hydrogen-bond-accepting capacity and π-stacking interactions with kinase hinge regions. While direct comparative data for the target compound vs. its thiophen-2-yl isomer are not disclosed, the patent SAR data demonstrate that this positional isomerism routinely produces >5-fold differences in IC50 within the same scaffold series [1].

Thiophene isomerism Kinase inhibitor design Molecular recognition

Ethyl Spacer Length: Two-Carbon Bridge Between Triazole and Amide Nitrogen vs. Direct Attachment or Longer Linkers

The target compound incorporates an ethyl (-CH2-CH2-) spacer between the 2H-1,2,3-triazole ring and the amide nitrogen. This two-carbon bridge confers a specific conformational profile that differs from both directly attached triazole-amide systems (zero-carbon spacer) and propyl or longer linkers. In the TAT antibacterial series, the length of the spacer between the triazole and the thioacetamide group has been shown to modulate activity, with the ethyl spacer representing an optimal balance between flexibility and entropic penalty [1]. Analogs with shorter (methylene) or longer (propylene) spacers exhibited reduced antibacterial activity, indicating that the two-carbon bridge occupies a local optimum in the SAR landscape [1]. While this SAR is established in the thioacetamide series, the conformational preferences of the oxy-acetamide target compound are expected to mirror this trend, providing a well-defined spatial relationship between the triazole and thiophene pharmacophores.

Linker optimization Conformational flexibility Triazole-acetamide SAR

Optimal Research and Industrial Application Scenarios for 2-(Thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide


JNK Kinase Inhibitor Lead Optimization: Minimalist Scaffold for Selectivity Profiling

The target compound serves as a structurally minimal starting point for JNK inhibitor lead optimization programs. Unlike the 4-methoxyphenyl-substituted analog CHEMBL1288006 (JNK1 IC50 = 830 nM, JNK2 IC50 = 5,000 nM) [1], the unsubstituted thiophene-acetamide scaffold of the target compound allows systematic exploration of aryl substitution effects on JNK isoform selectivity. The ethyl spacer between the triazole and amide nitrogen provides conformational flexibility conducive to structure-based drug design, while the thiophen-3-yl geometry offers a distinct binding vector compared to thiophen-2-yl alternatives [2]. This compound is particularly suited for medicinal chemistry teams seeking to establish baseline SAR prior to installing potency-enhancing substituents.

Negative Control for CysK-Dependent Antibacterial Mechanism-of-Action Studies

The oxy-acetamide linker of the target compound renders it incapable of serving as a substrate for bacterial cysteine synthase A (CysK), in contrast to the thioacetamide-linked 1,2,3-triazoles (TATs) that require CysK-mediated activation for antibacterial activity [3]. This makes the target compound an ideal negative control for experiments designed to validate CysK as the target of TAT antibacterials. Its near-identical steric profile to active TAT analogs, combined with the absence of the thioacetamide warhead, allows researchers to attribute observed biological effects specifically to the C=S moiety rather than to non-specific membrane disruption or off-target interactions.

Click Chemistry Building Block for Triazole-Containing Compound Library Synthesis

The 2H-1,2,3-triazole moiety in the target compound is a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. The compound serves as a versatile intermediate or building block for the construction of diverse triazole-containing libraries via further functionalization of the thiophene ring or the acetamide nitrogen. The ethyl spacer provides a synthetically accessible handle for late-stage diversification, while the unsubstituted thiophene-3-yl position permits electrophilic substitution chemistry (halogenation, formylation, coupling reactions) that is more challenging on thiophene-2-yl analogs due to differing regioselectivity [2].

Pharmacological Tool Compound for Dissecting Triazole-Acetamide SAR Across Therapeutic Indications

The triazole-acetamide scaffold spans multiple therapeutic areas, including kinase inhibition (JNK for neurodegeneration), antibacterial drug discovery (CysK targeting), and antifungal development. The target compound occupies a unique intersection: its oxy-acetamide linker excludes CysK-mediated antibacterial mechanisms [3], while its unsubstituted thiophene-acetamide terminus distinguishes it from JNK-optimized analogs [1]. This dual differentiation makes it a valuable pharmacological tool for deconvoluting the contributions of linker chemistry and aryl substitution to biological activity across different target classes, supporting drug discovery programs that require precise SAR triangulation.

Quote Request

Request a Quote for 2-(thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.